molecular formula C15H19N3OS B13167170 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine

Cat. No.: B13167170
M. Wt: 289.4 g/mol
InChI Key: MYZADMABZHURQK-UHFFFAOYSA-N
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Description

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine is a heterocyclic compound that combines a piperazine ring with a thiazole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with a suitable piperazine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine is unique due to the combination of the piperazine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C15H19N3OS/c1-19-14-4-2-12(3-5-14)15-17-13(11-20-15)10-18-8-6-16-7-9-18/h2-5,11,16H,6-10H2,1H3

InChI Key

MYZADMABZHURQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCNCC3

Origin of Product

United States

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